molecular formula C9H16ClF2N B2574761 6,6-Difluoro-2,3,4,4a,5,7,8,8a-octahydro-1H-quinoline;hydrochloride CAS No. 2503202-91-1

6,6-Difluoro-2,3,4,4a,5,7,8,8a-octahydro-1H-quinoline;hydrochloride

Cat. No. B2574761
CAS RN: 2503202-91-1
M. Wt: 211.68
InChI Key: QDZHFRRGSFFYOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,6-Difluoro-2,3,4,4a,5,7,8,8a-octahydro-1H-quinoline;hydrochloride, also known as DFQ or DFQHCl, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. DFQHCl belongs to the class of quinoline derivatives, and its unique structure makes it an interesting target for researchers.

Mechanism of Action

The mechanism of action of 6,6-Difluoro-2,3,4,4a,5,7,8,8a-octahydro-1H-quinoline;hydrochlorideHCl is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt pathway and the MAPK pathway. 6,6-Difluoro-2,3,4,4a,5,7,8,8a-octahydro-1H-quinoline;hydrochlorideHCl has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the pathophysiology of various diseases.
Biochemical and Physiological Effects:
6,6-Difluoro-2,3,4,4a,5,7,8,8a-octahydro-1H-quinoline;hydrochlorideHCl has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. It has also been found to modulate the levels of various neurotransmitters, including dopamine, serotonin, and acetylcholine.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6,6-Difluoro-2,3,4,4a,5,7,8,8a-octahydro-1H-quinoline;hydrochlorideHCl in lab experiments is its high purity and stability, which allows for reproducible results. However, one limitation is its low solubility in water, which can make it difficult to work with in certain assays.

Future Directions

There are several future directions for research on 6,6-Difluoro-2,3,4,4a,5,7,8,8a-octahydro-1H-quinoline;hydrochlorideHCl. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to elucidate the mechanism of action of 6,6-Difluoro-2,3,4,4a,5,7,8,8a-octahydro-1H-quinoline;hydrochlorideHCl and its potential off-target effects.

Synthesis Methods

6,6-Difluoro-2,3,4,4a,5,7,8,8a-octahydro-1H-quinoline;hydrochlorideHCl can be synthesized through a multi-step process that involves the reaction of 2,3-dichloro-5,6-difluoro-1,4-benzoquinone with cyclohexanone in the presence of a base, followed by hydrogenation and quaternization with hydrochloric acid. This method has been optimized and can yield high purity 6,6-Difluoro-2,3,4,4a,5,7,8,8a-octahydro-1H-quinoline;hydrochlorideHCl in good yields.

Scientific Research Applications

6,6-Difluoro-2,3,4,4a,5,7,8,8a-octahydro-1H-quinoline;hydrochlorideHCl has been studied for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer's disease, 6,6-Difluoro-2,3,4,4a,5,7,8,8a-octahydro-1H-quinoline;hydrochlorideHCl has been found to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease, 6,6-Difluoro-2,3,4,4a,5,7,8,8a-octahydro-1H-quinoline;hydrochlorideHCl has been shown to protect dopaminergic neurons from oxidative stress.

properties

IUPAC Name

6,6-difluoro-2,3,4,4a,5,7,8,8a-octahydro-1H-quinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2N.ClH/c10-9(11)4-3-8-7(6-9)2-1-5-12-8;/h7-8,12H,1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZHFRRGSFFYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CCC2NC1)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6-Difluoro-2,3,4,4a,5,7,8,8a-octahydro-1H-quinoline;hydrochloride

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